6-chloro-N-ethyl-2-phenylpyrimidin-4-amine
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Overview
Description
“6-chloro-N-ethyl-2-phenylpyrimidin-4-amine” is a chemical compound with the CAS Number: 26871-14-7 . It has a molecular weight of 233.7 and its IUPAC name is N-(6-chloro-2-phenyl-4-pyrimidinyl)-N-ethylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H12ClN3/c1-2-14-11-8-10(13)15-12(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) . This indicates the presence of 12 carbon atoms, 12 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 69 - 71°C .Scientific Research Applications
Ring Transformations and Reaction Mechanisms
The conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine has been studied, showing that the formation of the 4-amino compound likely occurs through an addition-elimination mechanism on the C(4) carbon atom. This indicates a specific pathway for the transformation of related compounds, providing insights into their chemical behavior (Meeteren & Plas, 2010).
Structural Studies and Chemical Reactions
Structural studies on compounds like bropirimine, a derivative of 2-amino-6-phenylpyrimidin-4(3H)-ones, reveal that they undergo electrophilic nitration and sulphonation under acidic conditions. This kind of study helps understand the reactivity and potential applications of similar compounds in various fields, including medicinal chemistry (Stevens et al., 1995).
Synthesis and Characterization
The synthesis and structure of related compounds, such as 6-chloro-9-(2-ethoxy-1,3-dioxan-5-yl)purine, have been explored. These studies are crucial for developing new compounds with potential applications in various scientific fields (Mishnev et al., 1979).
Novel Compound Synthesis
Research into the synthesis of novel compounds like imidazo[1,2-a]pyrimidine compounds provides a basis for the development of new materials with unique properties, which could be useful in various scientific and industrial applications (Liu, 2013).
Safety and Hazards
Properties
IUPAC Name |
6-chloro-N-ethyl-2-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-2-14-11-8-10(13)15-12(16-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMSYTXBYOPLTHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623061 |
Source
|
Record name | 6-Chloro-N-ethyl-2-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26871-14-7 |
Source
|
Record name | 6-Chloro-N-ethyl-2-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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